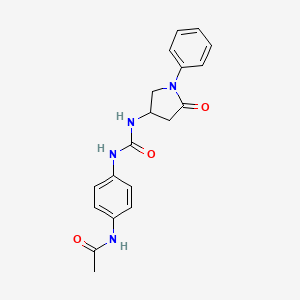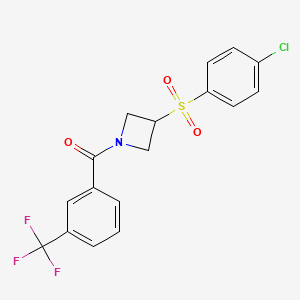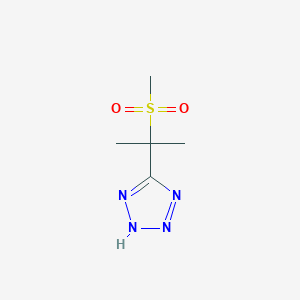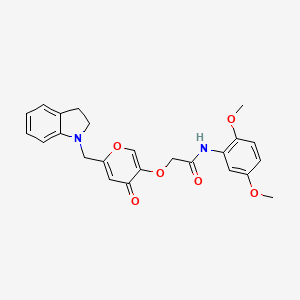
N-(4-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide, also known as OPB-9195, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to exhibit potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In
Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound is used in the synthesis of various heterocyclic compounds . It is particularly useful in the synthesis of compounds containing the [1, 3, 4]oxadiazole-2-thione and triazole structural framework .
Antibacterial Activity
The compound has shown inhibitory activity against certain bacterial species, such as Klebsiella pneumonia . This suggests potential applications in the development of new antibacterial agents .
In Silico Study
In silico molecular docking studies have been performed with this compound . The compound showed good docking scores and RMSD values with good binding mods, indicating potential applications in drug discovery and development .
sADME Calculations
In silico sADME calculations have been conducted with this compound . The results showed that the compound is safe and has good hydrophilicity, suggesting potential applications in the development of drugs with good pharmacokinetic properties .
Synthesis of Pyrimidines
The compound is used in the parallel solution-phase synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides . This suggests potential applications in the synthesis of novel pyrimidine derivatives .
Biological Activity
The compound has shown anticancer activities against four types of human cancer cell lines including lung cancer (A549), breast cancer (MCF-7, MDA MB-231), and prostate cancer (DU-145) . This suggests potential applications in the development of new anticancer agents .
properties
IUPAC Name |
N-[4-[(5-oxo-1-phenylpyrrolidin-3-yl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13(24)20-14-7-9-15(10-8-14)21-19(26)22-16-11-18(25)23(12-16)17-5-3-2-4-6-17/h2-10,16H,11-12H2,1H3,(H,20,24)(H2,21,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJBUBWDCJNYMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate](/img/structure/B2421289.png)
![N-(2,5-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2421291.png)


![6-[5-(5-Fluoropyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2421299.png)

![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2421303.png)

![2-(4-Chlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B2421306.png)
![1-(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol](/img/structure/B2421308.png)
![N-(2-Methoxy-2-thiophen-3-ylethyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2421309.png)
![N-((1s,3s)-adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2421310.png)